molecular formula C14H16N4O3 B2878401 (5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034482-39-6

(5-Methylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2878401
CAS No.: 2034482-39-6
M. Wt: 288.307
InChI Key: NIODAWRCHITWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there are no direct synthesis methods available for this specific compound, similar compounds have been synthesized using various methods . For instance, a series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone was synthesized .

Scientific Research Applications

Anticonvulsant Activity and Sodium Channel Blockade

One notable application of similar compounds involves their anticonvulsant activities and sodium channel blockade properties. For instance, Malik and Khan (2014) synthesized a series of novel compounds, including (5-amino-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives. These compounds were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. One compound was identified as particularly potent, with a protective index significantly higher than that of the reference drug phenytoin, suggesting a potential mechanism of action involving sodium channel modulation S. Malik & S. Khan, 2014.

Bioactivation Pathway Elucidation

Another application lies in the elucidation of novel bioactivation pathways. Yu et al. (2011) investigated the metabolism of molecules containing isoxazole rings, revealing a unique bioactivation pathway in human liver microsomes. This pathway involves the enzyme-catalyzed cleavage of the isoxazole ring, leading to the formation of a glutathione adduct of a cyanoacrolein derivative. This study provides insights into the metabolic fate of isoxazole-containing compounds, highlighting their potential toxicity and interaction with biological systems Jian Yu et al., 2011.

Metabolic Pathway Investigation

Johnson et al. (2008) focused on the metabolism of a specific vascular endothelial growth factor receptor-2 antagonist, revealing complex metabolic pathways involving oxidation, conjugation reactions, and the formation of unusual N-acetylglucosamine conjugates in the cynomolgus monkey. This study underscores the complexity of drug metabolism and the importance of understanding these pathways to predict drug behavior in biological systems Benjamin M. Johnson et al., 2008.

Allosteric Metabotropic Glutamate Receptor Antagonism

In the realm of neuropharmacology, Suzuki et al. (2007) discovered novel isoxazolopyridone derivatives acting as allosteric metabotropic glutamate receptor 7 (mGluR7) antagonists. These compounds, identified through pharmacological characterization, offer a potential therapeutic avenue for modulating central nervous system functions by targeting mGluR7, a receptor involved in synaptic transmission G. Suzuki et al., 2007.

Fungicidal Activity and Structural Insights

Zou et al. (2002) synthesized a novel series of compounds with fungicidal activity against wheat leaf rust. Their work involved bioisosteric replacement strategies and 3D-QSAR analysis to understand the relationship between structure and fungicidal activity, providing a foundation for designing more effective fungicides Xiajuan Zou et al., 2002.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-3-4-13(17-16-9)20-11-5-6-18(8-11)14(19)12-7-15-21-10(12)2/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODAWRCHITWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.